5,5-Difluoropentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoropentan-2-amine: is an organic compound with the molecular formula C5H11F2N . It is a fluorinated amine, which means it contains both fluorine atoms and an amine group. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropentan-2-amine can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as pentan-2-amine, using fluorinating agents like N-fluoropyridinium salts . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes. These processes often utilize advanced fluorinating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure safety and efficiency, given the reactive nature of fluorine-containing compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Difluoropentan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used under acidic or basic conditions.
Reduction: Reagents such as or are commonly employed.
Substitution: Reagents like in acetone can facilitate halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids , while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
5,5-Difluoropentan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated amines are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where fluorine’s properties can enhance performance.
Wirkmechanismus
The mechanism by which 5,5-Difluoropentan-2-amine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of certain biological processes, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
5,5,5-Trifluoropentan-2-amine: Contains an additional fluorine atom, which can further enhance its chemical stability and reactivity.
2-Amino-5,5,5-trifluoropentanoic acid: A fluorinated analogue of naturally occurring amino acids, used in drug development and peptide research.
1-Fluoro-2,4-dinitrophenyl-5-l-alanine amide: Contains a reactive fluorine atom and is used in the synthesis of diastereomers for amino acid analysis.
Uniqueness: 5,5-Difluoropentan-2-amine is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where selective fluorination is desired, such as in the development of pharmaceuticals and advanced materials.
Eigenschaften
Molekularformel |
C5H11F2N |
---|---|
Molekulargewicht |
123.14 g/mol |
IUPAC-Name |
5,5-difluoropentan-2-amine |
InChI |
InChI=1S/C5H11F2N/c1-4(8)2-3-5(6)7/h4-5H,2-3,8H2,1H3 |
InChI-Schlüssel |
YVNHIYAIJLYZRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.